molecular formula C16H16N4O2S B323832 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone

1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone

Cat. No.: B323832
M. Wt: 328.4 g/mol
InChI Key: KCRSEZXSWSYFAT-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is an organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide core with substituents that include a 4-methylphenyl group and a 4-nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[(E)-1-(4-nitrophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C16H16N4O2S/c1-11-3-7-14(8-4-11)17-16(23)19-18-12(2)13-5-9-15(10-6-13)20(21)22/h3-10H,1-2H3,(H2,17,19,23)/b18-12+

InChI Key

KCRSEZXSWSYFAT-LDADJPATSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methylphenylhydrazinecarbothioamide with 4-nitroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-aminoacetophenone derivatives.

    Reduction: Corresponding hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound’s hydrazinecarbothioamide core can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by participating in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-methylphenyl)-2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbothioamide
  • (2E)-N-(4-methylphenyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide

Uniqueness

1-{4-nitrophenyl}ethanone N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of both a nitrophenyl and a methylphenyl group, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

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